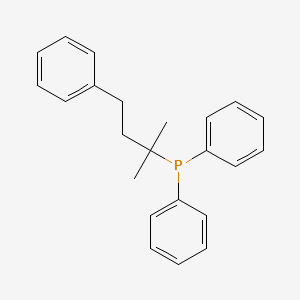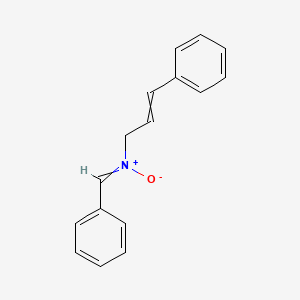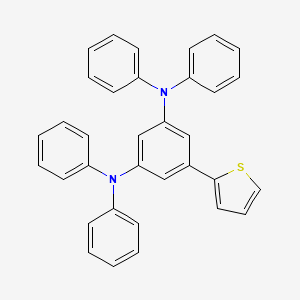
N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine: is an organic compound that belongs to the class of aromatic diamines This compound is characterized by the presence of four phenyl groups and a thiophene ring attached to a benzene-1,3-diamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Benzene-1,3-diamine Core: This step involves the nitration of benzene to form nitrobenzene, followed by reduction to obtain benzene-1,3-diamine.
Attachment of Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride.
Incorporation of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Biomolecular Probes: Utilized in the design of probes for detecting specific biomolecules.
Medicine:
Industry:
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~,N~3~,N~3~-Tetraphenylbenzene-1,3-diamine: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N~1~,N~1~,N~3~,N~3~-Tetraphenyl-5-(pyridin-2-yl)benzene-1,3-diamine: Contains a pyridine ring instead of a thiophene ring, leading to different chemical behavior and applications.
Uniqueness: N1,N~1~,N~3~,N~3~-Tetraphenyl-5-(thiophen-2-yl)benzene-1,3-diamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as organic electronics and catalysis, where the thiophene ring can enhance performance and functionality.
Eigenschaften
CAS-Nummer |
651329-43-0 |
|---|---|
Molekularformel |
C34H26N2S |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetraphenyl-5-thiophen-2-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C34H26N2S/c1-5-14-28(15-6-1)35(29-16-7-2-8-17-29)32-24-27(34-22-13-23-37-34)25-33(26-32)36(30-18-9-3-10-19-30)31-20-11-4-12-21-31/h1-26H |
InChI-Schlüssel |
UOAJGJNJDIEMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)C4=CC=CS4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
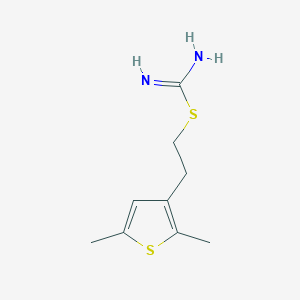

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
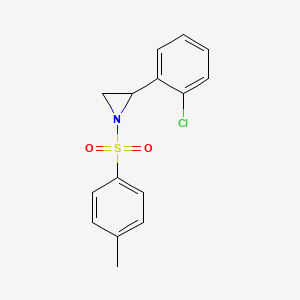
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
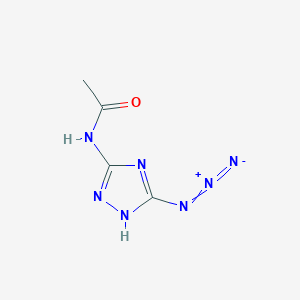
![1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)](/img/structure/B15159817.png)
![Silane, (1,1-dimethylethyl)dimethyl[(2-phenylcyclopropyl)methoxy]-](/img/structure/B15159830.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
